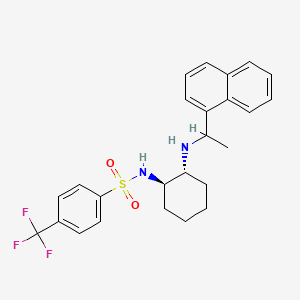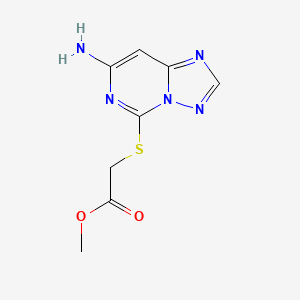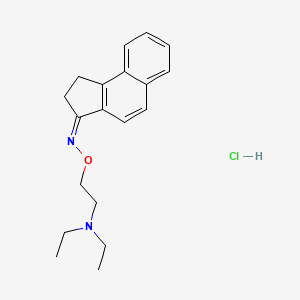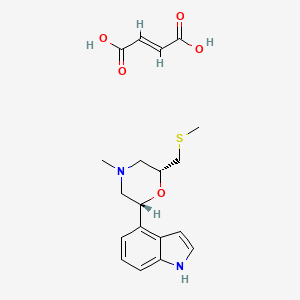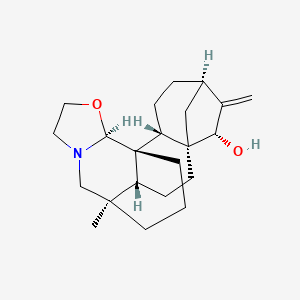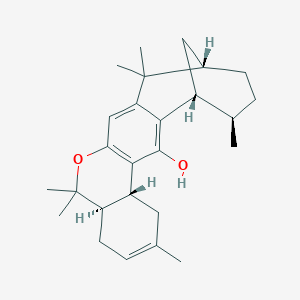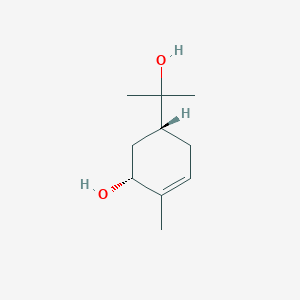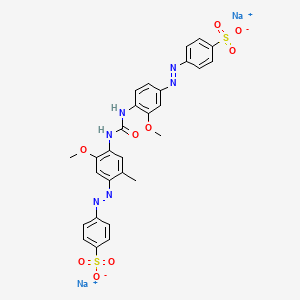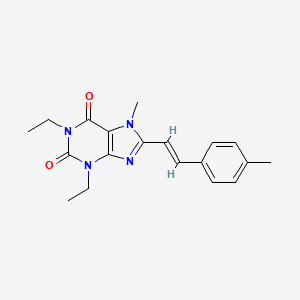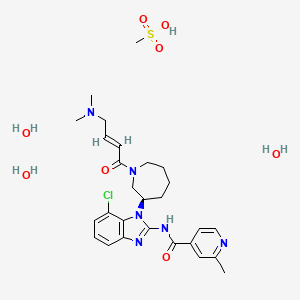
Ivabradine monosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivabradine monosulfate is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (If) inhibitor that reduces heart rate by selectively inhibiting the If channels in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ivabradine monosulfate is synthesized through a multi-step process involving the reaction of various organic compoundsThe final step involves the sulfonation to form the monosulfate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Ivabradine monosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ivabradine molecule.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the pharmacological properties of the compound
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ivabradine N-oxide, while substitution reactions can yield various ivabradine derivatives with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ivabradine monosulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of If channel inhibitors and their synthesis.
Biology: It is used to study the physiological effects of heart rate reduction on various biological systems.
Medicine: It is extensively researched for its therapeutic potential in treating heart failure, chronic stable angina, and inappropriate sinus tachycardia.
Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering medications .
Wirkmechanismus
Ivabradine monosulfate exerts its effects by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition slows the diastolic depolarization, thereby reducing the heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. This unique mechanism allows for heart rate reduction without the negative inotropic effects associated with beta-blockers and calcium channel blockers .
Vergleich Mit ähnlichen Verbindungen
Beta-blockers (e.g., atenolol, metoprolol): These compounds also reduce heart rate but have additional effects on myocardial contractility and vascular tone.
Calcium channel blockers (e.g., amlodipine, verapamil): These compounds reduce heart rate and have vasodilatory effects.
Digoxin: This compound increases myocardial contractility and has a different mechanism of action compared to ivabradine
Uniqueness: Ivabradine monosulfate is unique in its selective inhibition of the If channels, which allows for heart rate reduction without the negative inotropic and vasodilatory effects seen with beta-blockers and calcium channel blockers. This makes it a valuable option for patients who cannot tolerate these other medications .
Eigenschaften
CAS-Nummer |
1202000-62-1 |
|---|---|
Molekularformel |
C27H38N2O9S |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |
InChI |
InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)/t21-;/m1./s1 |
InChI-Schlüssel |
BTPJWGWDKZFLCT-ZMBIFBSDSA-N |
Isomerische SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Kanonische SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


